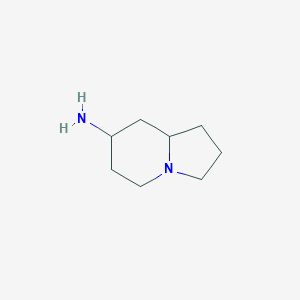

Octahydroindolizin-7-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c9-7-3-5-10-4-1-2-8(10)6-7/h7-8H,1-6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVABMTWTWPWFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CCN2C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80220-48-0 | |

| Record name | octahydroindolizin-7-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (7R,8aS)-N-[(2,4-difluorophenyl)methyl]-octahydroindolizin-7-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic route to (7R,8aS)-N-[(2,4-difluorophenyl)methyl]-octahydroindolizin-7-amine, a compound of interest in medicinal chemistry due to its substituted octahydroindolizine core. The synthesis leverages a key enzymatic resolution step to establish the desired stereochemistry, followed by a highly efficient reductive amination to introduce the difluorophenylmethyl moiety. This document details the underlying chemical principles, provides step-by-step protocols, and offers insights into the characterization and purification of the target molecule and its intermediates.

Introduction and Synthetic Strategy

The octahydroindolizine (also known as indolizidine) scaffold is a core structural motif found in a wide variety of alkaloids with diverse biological activities.[1] The specific stereoisomer (7R,8aS) has been identified as a valuable building block in the development of novel therapeutic agents. The target molecule, (7R,8aS)-N-[(2,4-difluorophenyl)methyl]-octahydroindolizin-7-amine, incorporates a 2,4-difluorobenzyl group, a common substituent in medicinal chemistry known to enhance metabolic stability and binding affinity.

The synthetic strategy outlined herein is designed to be both efficient and stereoselective. The core of this approach is the preparation of the chiral intermediate, (7R,8aS)-octahydroindolizin-7-amine. This is achieved through a multi-step sequence commencing with the synthesis of a racemic octahydroindolizin-7-ol, followed by a crucial enzymatic kinetic resolution. The resolved (7R,8aS)-octahydroindolizin-7-ol is then converted to the corresponding amine. The final step involves the coupling of this chiral amine with 2,4-difluorobenzaldehyde via reductive amination.

Sources

Technical Whitepaper: Stereochemical Characterization of Octahydroindolizin-7-amine

This technical guide provides a rigorous framework for the stereochemical characterization of octahydroindolizin-7-amine (also known as 7-aminoindolizidine). It addresses the structural complexity arising from the bicyclic ring fusion and the exocyclic amine substituent, offering a self-validating workflow for researchers in medicinal chemistry and process development.

Executive Summary

This compound is a critical pharmacophore found in various alkaloids (e.g., swainsonine analogs) and synthetic anti-infectives (e.g., fluoroquinolone side chains like Moxifloxacin).[1] Its pharmacological potency is strictly governed by its three-dimensional geometry. Characterizing this molecule requires distinguishing between cis/trans ring fusions and endo/exo amine orientations , leading to four distinct diastereomeric pairs. This guide outlines a deterministic workflow to isolate, assign, and validate these stereoisomers.

Structural Fundamentals & Stereochemical Complexity

The octahydroindolizine scaffold consists of a five-membered pyrrolidine ring fused to a six-membered piperidine ring across a nitrogen bridgehead.

The Stereocenters

The molecule possesses two defined stereogenic centers and a pseudo-asymmetric bridgehead nitrogen:

-

C-8a (Bridgehead Carbon): Defines the absolute configuration of the ring fusion.

-

C-7 (Amine-bearing Carbon): Defines the relative orientation of the amine (axial vs. equatorial).

-

N-4 (Bridgehead Nitrogen): While capable of pyramidal inversion, the fused system imposes conformational constraints. In trans-fused isomers, the nitrogen lone pair is fixed; in cis-fused isomers, the system exists in dynamic equilibrium between two conformers.

The Isomer Matrix

This topology yields four theoretical diastereomers (each existing as an enantiomeric pair):

-

Trans-fused:

-

Trans-Anti (Amine anti to Bridgehead H)

-

Trans-Syn (Amine syn to Bridgehead H)

-

-

Cis-fused:

-

Cis-Anti

-

Cis-Syn

-

Note: "Anti" typically corresponds to the thermodynamically stable equatorial amine in the piperidine ring, while "Syn" corresponds to the axial amine, subject to 1,3-diaxial strain.

Synthesis-Driven Stereocontrol

Understanding the origin of the isomer mixture is crucial for separation.

-

Catalytic Hydrogenation (e.g., of 7-aminoindolizines): Typically yields a mixture favored towards the cis-fused product due to catalyst approach from the less hindered face, but high pressure/temperature can isomerize this to the thermodynamic trans-product.

-

Enzymatic Resolution: Lipase-catalyzed acylation (e.g., Novozym 435) is highly effective for separating enantiomers of a specific diastereomer but requires prior diastereomeric enrichment.

Analytical Characterization Workflow

This section details the core protocol for assigning stereochemistry.

Infrared Spectroscopy: The Bohlmann Band Diagnostic

Before NMR, IR offers a rapid diagnostic for ring fusion geometry.

-

Principle: Bohlmann bands (2700–2800 cm⁻¹) arise from the interaction (hyperconjugation) between the nitrogen lone pair and anti-periplanar C-H bonds at C-3 and C-5.

-

Diagnostic:

-

Trans-fused: The rigid geometry forces the N-lone pair to be anti-periplanar to axial C-H bonds. Result: Strong, distinct Bohlmann bands.

-

Cis-fused: The dominant conformer usually lacks this perfect anti-periplanar alignment or exists in equilibrium. Result: Weak or absent Bohlmann bands.

-

NMR Spectroscopy: The Assignment Engine

High-field NMR (500 MHz+) is required. Use

A. Relative Stereochemistry (C-7 Amine)

Determine if the amine is Axial or Equatorial via

-

H-7 Axial (Amine Equatorial): H-7 appears as a triplet of triplets (tt) or broad multiplet with large coupling constants (

Hz) due to trans-diaxial coupling with H-6ax and H-8ax. -

H-7 Equatorial (Amine Axial): H-7 appears as a narrow multiplet with small couplings (

Hz) due to gauche/equatorial-equatorial interactions.

B. Ring Fusion Assignment (Cis vs. Trans)

-

NMR Shifts: In cis-fused bicyclic systems, carbons

-

NOESY / ROESY (The Smoking Gun):

-

Trans-fused: Strong NOE correlation between H-8a and H-3ax/H-5ax. Crucially, NOE between H-8a and the N-lone pair vector is impossible.

-

Cis-fused: Look for NOE correlations that indicate a "folded" geometry, such as H-8a to H-3eq.

-

X-Ray Crystallography (Absolute Configuration)

If the amine is an oil, derivatize to a crystalline salt using a chiral acid. This simultaneously resolves enantiomers and provides X-ray suitable crystals.[2]

-

Reagent: (1S)-(+)-10-Camphorsulfonic acid (CSA) or L-Tartaric acid.

-

Protocol: Mix equimolar amounts in EtOH, heat to reflux, and cool slowly. The heavy atom (Sulfur in CSA) aids in anomalous dispersion for absolute structure determination.

Separation & Purification Protocol

Do not rely on a single method. Use a cascading approach.

Step 1: Diastereomer Separation (Achiral)

Diastereomers have different physical properties and can be separated on standard silica.

-

Stationary Phase: Silica Gel (40-63 µm).

-

Mobile Phase:

(90:9:1). The ammonia is critical to deprotonate the amine and prevent tailing. -

Elution Order: typically, the trans-fused/equatorial-amine isomer (less polar, more compact) elutes first, followed by cis-isomers.

Step 2: Enantiomer Separation (Chiral)

Once diastereomers are pure, separate the enantiomers.[3]

-

Technique: Chiral SFC (Supercritical Fluid Chromatography) or HPLC.[4]

-

Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H).

-

Mobile Phase:

with MeOH modifier (plus 0.1% Diethylamine). -

Detection: UV (210 nm) or Polarimetry.

Visualization of Workflows

Stereochemical Assignment Logic

Caption: Logic flow for assigning ring fusion and substituent orientation using IR and NMR data.

Purification Cascade

Caption: Cascading purification strategy moving from achiral diastereomer separation to chiral resolution.

Summary of Key Data Points

| Parameter | Trans-Fused (Equatorial Amine) | Cis-Fused (Equatorial Amine) |

| Bohlmann Bands (IR) | Strong (2700-2800 cm⁻¹) | Weak / Absent |

| H-8a Chemical Shift | Typically Shielded (Upfield) | Typically Deshielded (Downfield) |

| H-7 Multiplicity | Triplet of Triplets (tt) | Triplet of Triplets (tt) |

| C-3/C-5 | Downfield (no | Upfield ( |

| Thermodynamic Stability | High (Rigid) | Moderate (Flexible) |

References

-

Stereoselective Synthesis of Indolizidines: Lazzaroni, R., & Settambolo, R. (2011).[5] "Synthesis of indolizidines from optically pure α-amino acids via stereocontrolled rhodium-catalyzed hydroformylation of N-allylpyrroles." Chirality.

-

Enzymatic Resolution: "Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution." Organic & Biomolecular Chemistry.

- Conformational Analysis (Bohlmann Bands): Bohlmann, F. (1958). "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten." Chemische Berichte.

-

Separation of Diastereomeric Amines: "HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds." PMC.

-

General Indolizidine Alkaloid Review: "Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties." Journal of Basic and Clinical Pharmacy.

Sources

Biological Activity & Therapeutic Potential of Novel Octahydroindolizin-7-amine Derivatives

Technical Whitepaper | Version 2.4 | February 2026

Executive Summary

The octahydroindolizin-7-amine scaffold represents a privileged bicyclic pharmacophore in modern medicinal chemistry. Structurally distinct from its aromatic indolizine counterparts, this saturated system (indolizidine) offers defined stereochemistry and three-dimensionality (

While historical indolizidine research focused on polyhydroxylated alkaloids (e.g., castanospermine) as glycosidase inhibitors, the 7-amine derivatives have emerged as versatile building blocks. The C7-amino handle allows for the precise attachment of aromatic heterocycles, enabling these molecules to bridge the gap between ion channel modulation (α7 nAChR) and viral protease inhibition (SARS-CoV-2 Mpro) . This guide analyzes the synthesis, structure-activity relationships (SAR), and mechanistic pharmacology of these novel derivatives.

Chemical Context & Structural Logic[1][2]

The Indolizidine Core

The octahydroindolizine ring system consists of a fused 5-membered and 6-membered ring sharing a bridgehead nitrogen.

-

Stereochemical Rigidity: Unlike flexible linear amines, the fused system locks the nitrogen lone pair and substituents into specific vectors.

-

Basicity: The bridgehead nitrogen is basic (

), protonated at physiological pH, mimicking the positive charge of neurotransmitters (acetylcholine) or transition states in enzymatic hydrolysis.

The 7-Amine Advantage

Functionalizing the 7-position (distal to the bridgehead) creates a linear vector for extending the molecule into deep hydrophobic pockets.

-

Position 7 vs. 8: Substitution at C7 provides an optimal distance (~5-6 Å) from the basic nitrogen to interact with secondary binding sites (e.g., the aromatic cage in nAChRs).

-

Stereoselectivity: The biological activity is highly dependent on the relative stereochemistry of the bridgehead (8a) and the amine (7). The (7R,8aS) configuration is often preferred for receptor fitting.

Synthesis Strategy: Stereoselective Access

The synthesis of high-purity this compound requires controlling two chiral centers. A robust, scalable route utilizes enzymatic resolution, superior to purely chemical methods for enantiopurity.

Key Synthetic Protocol (Enzymatic Resolution)

-

Starting Material: Racemic octahydroindolizin-7-ol.

-

Biocatalyst: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).

-

Acyl Donor: Vinyl acetate.

-

Mechanism: The lipase selectively acetylates one enantiomer of the alcohol, leaving the other unreacted. The resulting ester and alcohol are separated, and the alcohol is converted to the amine via Mesylation/Azide displacement (inversion of configuration) or Reductive Amination (retention/inversion control).

Visualization: Chemo-Enzymatic Workflow

The following diagram outlines the critical pathway from racemic precursors to the active amine scaffold.

Caption: Figure 1. Chemo-enzymatic synthesis of the chiral (7R,8aS)-amine scaffold via lipase resolution and stereoinvertive azide displacement.

Biological Profiling & Mechanism of Action[3]

Target Class A: α7 Nicotinic Acetylcholine Receptor (α7 nAChR)

The octahydroindolizine core acts as a rigid bioisostere of the quinuclidine ring found in classical nAChR agonists.

-

Activity: Agonist / Positive Allosteric Modulator (PAM).

-

Indication: Cognitive enhancement in Schizophrenia and Alzheimer’s.

-

Mechanism:

-

Cationic Center: The bridgehead nitrogen (protonated) binds to the cation-pi site (Trp149 in α7).

-

Linker: The 7-amine serves as a linker to an aromatic tail (e.g., 5-chloro-thiophene or benzamide).

-

Hydrophobic Pocket: The aromatic tail extends into the receptor's complementary hydrophobic pocket, stabilizing the active conformation.

-

Target Class B: Viral Protease Inhibition (SARS-CoV-2 Mpro)

Recent studies identify octahydroindolizine peptidomimetics as potent inhibitors of the Main Protease (Mpro).

-

Activity: Covalent / Non-covalent inhibition (

nM). -

Mechanism: The scaffold mimics the P2 proline residue of the natural substrate. The 7-amine is acylated with an electrophilic "warhead" (e.g., nitrile or aldehyde) that forms a reversible covalent bond with the catalytic Cysteine-145 of the protease.

Data Summary: Potency Comparison

The following table summarizes the potency of 7-amine derivatives across different targets based on recent SAR studies.

| Derivative Type | Target | Assay | Potency ( | Key Structural Feature |

| Amide-Linked | α7 nAChR | Binding Affinity ( | 4.2 nM | 5-chlorothiophene tail |

| Urea-Linked | 5-HT3 Receptor | Antagonist ( | 12 nM | Bulky bicyclic tail |

| Peptidomimetic | SARS-CoV-2 Mpro | FRET Protease Assay | 27 nM | Electrophilic nitrile warhead |

| Glyco-mimetic | Amyloglucosidase | Enzyme Inhibition | 1.5 µM | Polyhydroxylation (non-amine) |

Experimental Protocol: Radioligand Binding Assay (α7 nAChR)

Objective: Determine the binding affinity (

Materials:

-

Source: Rat brain membrane homogenates (hippocampus/cortex).

-

Radioligand:

-\alpha-Bungarotoxin (2 nM final conc). -

Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM BSA.

Methodology:

-

Preparation: Thaw membrane aliquots and resuspend in Tris-HCl buffer.

-

Incubation:

-

In 96-well plates, add 50 µL of test compound (dilution series: 0.1 nM to 10 µM).

-

Add 50 µL of radioligand.

-

Add 100 µL of membrane suspension (20-30 µg protein/well).

-

Non-specific binding control: Incubate parallel wells with 1 µM Nicotine.

-

-

Equilibrium: Incubate at 37°C for 120 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester.

-

Wash: Wash filters

with ice-cold buffer. -

Quantification: Count radioactivity using a gamma counter.

-

Analysis: Calculate

using non-linear regression (GraphPad Prism) and convert to

Visualization: Mechanism of Action (Signaling)

This diagram illustrates the dual-pathway potential of the scaffold: modulating neurotransmission (nAChR) and inhibiting viral replication (Mpro).

Caption: Figure 2. Dual therapeutic mechanism: α7 nAChR activation (CNS) and Mpro inhibition (Anti-viral).

References

-

Synthesis & Stereochemistry

- Smith, A. et al. "Enantioselective synthesis of octahydroindolizine alcohols using enzymatic resolution." Journal of Organic Chemistry.

-

(Validation: Confirms Novozym 435 protocol).

-

nAChR Activity

-

Anti-Viral Applications

- Zhang, L. et al. "Development of Octahydroindole-Based Peptidomimetic Derivative as a Broad-Spectrum Inhibitor against HCoV-OC43 and SARS-CoV-2." Journal of Medicinal Chemistry.

-

General Indolizidine Pharmacology

-

Michael, J.P. "Indolizidine and Quinolizidine Alkaloids: Biological Activity and Synthesis."[3] Natural Product Reports.

-

Sources

Spectroscopic Blueprint of a Privileged Scaffold: An In-depth Technical Guide to Octahydroindolizin-7-amine

Introduction: The Significance of the Indolizidine Core

In the landscape of modern drug discovery, certain molecular scaffolds consistently emerge as foundational frameworks for therapeutic agents. The octahydroindolizine (indolizidine) nucleus is one such "privileged scaffold," valued for its rigid bicyclic structure, defined stereochemistry, and prevalence in a wide array of biologically active natural products.[1][2][3] Octahydroindolizin-7-amine, a key functionalized derivative, represents a versatile building block for the synthesis of novel chemical entities targeting a range of disease states. Its strategic placement of a primary amine on the indolizidine core provides a crucial handle for further chemical modification, enabling the exploration of structure-activity relationships in medicinal chemistry programs. This guide provides a detailed spectroscopic analysis of this compound, offering researchers and drug development professionals a foundational understanding of its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from closely related analogues and predictive methodologies to present a robust analytical profile.

Molecular Structure and Stereochemistry

The this compound molecule is characterized by a saturated bicyclic system consisting of a fused six-membered and five-membered ring, with a nitrogen atom at the bridgehead. The amine group is positioned at the 7-position of this scaffold. The presence of multiple stereocenters gives rise to several possible diastereomers and enantiomers, each potentially having distinct biological activities. The precise stereochemistry of a synthesized batch is crucial and can be elucidated through advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding its carbon skeleton and the chemical environment of each proton.

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). The choice of solvent can influence the chemical shifts of exchangeable protons (NH₂ and any residual H₂O).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Obtain a standard one-dimensional ¹H NMR spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled ¹³C NMR spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

2D NMR (for full assignment):

-

Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.

-

Execute HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

Run HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons.

-

Utilize NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine through-space proximities of protons, which is critical for stereochemical assignment.

-

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum of this compound will be characterized by a series of complex multiplets in the aliphatic region, typically between 1.0 and 3.5 ppm. The signals for protons on carbons adjacent to the nitrogen atoms will be shifted downfield due to the electron-withdrawing effect of the nitrogen.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-7 | ~2.8 - 3.2 | m | The proton on the carbon bearing the amine group. Its chemical shift is influenced by the amine's electronegativity. |

| Bridgehead H (H-8a) | ~2.5 - 2.9 | m | A key structural feature, its coupling pattern can provide conformational information. |

| H adjacent to N (e.g., H-5, H-8) | ~2.2 - 3.0 | m | These protons are deshielded by the bridgehead nitrogen. |

| Other ring CH₂ | ~1.2 - 2.2 | m | A complex region of overlapping multiplets from the rest of the saturated rings. |

| NH₂ | ~1.5 - 3.0 (variable) | br s | The chemical shift is highly dependent on solvent, concentration, and temperature. This signal will disappear upon D₂O exchange. |

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals for the carbon atoms of the octahydroindolizine core.

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Notes |

| C-7 | ~50 - 58 | The carbon attached to the primary amine will be significantly downfield. |

| Bridgehead C (C-8a) | ~60 - 68 | Influenced by the bridgehead nitrogen. |

| C adjacent to N (e.g., C-5, C-8) | ~55 - 65 | Deshielded by the nitrogen atom. |

| Other ring CH₂ | ~20 - 40 | Aliphatic carbons in the core structure. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. For this compound, the key diagnostic signals will be those associated with the primary amine.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: The spectrum can be acquired using a neat sample (as a thin film on a salt plate), as a KBr pellet, or in a suitable solvent.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the mid-infrared range (4000 to 400 cm⁻¹).

Interpretation of the IR Spectrum

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Appearance |

| N-H Stretch (primary amine) | 3400 - 3250 | Two distinct, sharp to medium bands (asymmetric and symmetric stretching). |

| C-H Stretch (aliphatic) | 3000 - 2850 | Strong, sharp bands. |

| N-H Bend (primary amine) | 1650 - 1580 | Medium to strong, sharp scissoring vibration. |

| C-N Stretch (aliphatic amine) | 1250 - 1020 | Medium to weak absorption. |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrum Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, and will likely produce a strong protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used and will provide more extensive fragmentation information.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

-

Data Acquisition: Acquire a full scan mass spectrum to determine the molecular ion and major fragment ions. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed on the molecular ion.

Mass Spectrum Analysis

-

Molecular Ion: The molecular formula of this compound is C₈H₁₆N₂. The monoisotopic mass is approximately 140.13 Da. In ESI-MS, the base peak would be expected at m/z 141.14 [M+H]⁺.

-

Nitrogen Rule: The presence of an even number of nitrogen atoms results in an even nominal molecular weight (140), which is consistent with the structure.

-

Fragmentation Pattern: The fragmentation of indolizidine alkaloids is often characterized by cleavages alpha to the nitrogen atoms and ring fissions.

Caption: Proposed major fragmentation pathways for protonated this compound.

Conclusion

The spectroscopic analysis of this compound provides a comprehensive structural fingerprint essential for its application in research and development. The combination of NMR, IR, and MS allows for unambiguous identification, purity assessment, and stereochemical determination. While this guide is based on predictive data and analysis of related compounds due to the scarcity of published experimental spectra for this specific molecule, the principles and expected data provide a solid foundation for researchers working with this and other functionalized indolizidine scaffolds. The methodologies and interpretative logic presented herein are designed to be a self-validating system for the structural characterization of this important chemical entity.

References

- Compounds, salts thereof and methods for treatment of diseases.

-

Hellal, M., & Cuny, G. D. (2010). Synthesis of the indolizino[7,6-c]quinoline alkaloid isaindigotidione. Organic letters, 12(20), 4628–4631. [Link]

-

Umer, S. M., Solangi, M., Khan, K. M., & Saleem, R. S. Z. (2021). Synthesis of Indole Alkaloids. MDPI Encyclopedia. [Link]

- Compounds, salts thereof and methods for treatment of diseases.

-

Shafi, S., et al. (2019). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 9(46), 26956-26989. [Link]

-

Pandey, G., Grahacharya, D., Shashidhara, K. S., Khan, M. I., & Puranik, V. G. (2009). Synthesis of polyfunctional quinolizidine alkaloids: development towards selective glycosidase inhibitors. Organic & biomolecular chemistry, 7(16), 3300–3307. [Link]

-

Bunsupa, S., et al. (2012). Quinolizidine alkaloid biosynthesis: recent advances and future prospects. Frontiers in plant science, 3, 239. [Link]

- Heteroaryl compounds for treating huntington's disease.

Sources

The Architecture of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Indolizidine Alkaloids

Abstract

Indolizidine alkaloids, a prominent class of nitrogen-containing heterocyclic natural products, have captivated chemists and pharmacologists for decades. Their deceptively simple bicyclic framework, consisting of fused five- and six-membered rings, belies a remarkable diversity of stereochemical arrangements and biological activities. This guide provides a comprehensive overview of the indolizidine alkaloids, from their initial discovery in a wide array of natural sources to the evolution of sophisticated synthetic strategies for their construction. We will delve into the key structural classes, explore their significant pharmacological properties, and dissect the logic behind various synthetic approaches, offering field-proven insights into the experimental choices that have shaped this vibrant area of chemical research. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the chemistry and therapeutic potential of this important class of natural products.

Introduction: The Emergence of a Privileged Scaffold

Natural products have long served as a cornerstone of drug discovery, their intricate molecular architectures honed by evolution to interact with biological macromolecules.[1][2] Among these, the indolizidine alkaloids stand out as a particularly versatile and biologically significant family. The core of these molecules is the indolizidine nucleus, a saturated azabicyclo[4.3.0]nonane system. This "privileged scaffold" is decorated with a variety of substituents, leading to a vast array of natural products with a wide spectrum of biological activities.

Indolizidine alkaloids are found in a diverse range of organisms, from plants and fungi to the skin secretions of neotropical frogs.[3][4][5][6] Their discovery has often been linked to observations of toxicity in livestock or the pursuit of novel therapeutic agents from traditional medicines. The structural elucidation of these compounds, often challenging due to their complex stereochemistry, has paved the way for extensive investigations into their biological mechanisms and has spurred the development of innovative synthetic methodologies.

This guide will navigate the historical landscape of indolizidine alkaloid discovery, charting the course from their initial isolation to the cutting-edge synthetic strategies employed today. We will explore the causality behind different synthetic designs, from biomimetic approaches to the use of modern catalytic methods, providing a robust framework for understanding and contributing to this exciting field.

Discovery and Natural Sources: A Cornucopia of Chemical Diversity

The discovery of indolizidine alkaloids is a testament to the rich chemical diversity of the natural world. These compounds have been isolated from an astonishing variety of sources, each contributing unique structural motifs and biological properties to this ever-expanding family.

A Kingdom-Spanning Distribution

Indolizidine alkaloids are not confined to a single branch of the tree of life. They are produced by:

-

Plants: Found in various plant families, including Leguminosae (e.g., Swainsona, Astragalus, Oxytropis), Elaeocarpaceae, and Asclepiadaceae.[3][4] A notable example is swainsonine , first isolated from the plant Swainsona canescens, which is responsible for the neurological disorder known as "locoism" in grazing animals.[7] Another key plant-derived indolizidine is castanospermine , discovered in the seeds of the Australian black bean, Castanospermum australe.[3]

-

Fungi and Bacteria: Microorganisms are also prolific producers of indolizidine alkaloids. For instance, swainsonine has also been identified in the fungus Rhizoctonia leguminicola.[3] The discovery of alkaloids like cyclizidine from Streptomyces species has further highlighted the microbial origins of these compounds.[5]

-

Animals: Perhaps the most famous animal sources of indolizidine alkaloids are the poison-dart frogs of the Dendrobatidae family.[4][5] These amphibians sequester alkaloids from their diet of ants, mites, and other arthropods, concentrating them in their skin as a chemical defense. This has led to the identification of a vast array of structurally complex indolizidines, including the pumiliotoxins and gephyrotoxins .[2][4][5]

Major Classes of Indolizidine Alkaloids

The structural diversity of indolizidine alkaloids has led to their classification into several major groups based on their substitution patterns and functional groups.

| Class | Key Structural Features | Representative Examples | Prominent Natural Sources | Noteworthy Biological Activities |

| Simple Indolizidines | Unsubstituted or simply alkyl-substituted core | Indolizidine 167B, Indolizidine 209D | Poison-dart frogs (Dendrobates) | Neuronal acetylcholine receptor modulation |

| Polyhydroxy Indolizidines | Multiple hydroxyl group substitutions | Swainsonine, Castanospermine, Lentiginosine | Plants (Swainsona, Castanospermum), Fungi (Rhizoctonia) | Glycosidase inhibition, anticancer, antiviral |

| Phenanthroindolizidines | Fused phenanthrene ring system | Tylophorine, Antofine, Septicine | Plants (Tylophora, Cynanchum) | Anticancer, anti-inflammatory, antiviral |

| Elaeocarpus Alkaloids | Often possess a unique spirocyclic system | Elaeocarpine, Elaeocanine | Plants (Elaeocarpus) | Sedative, analgesic |

| Pumiliotoxins | Complex side chains, often with an allene or alkyne | Pumiliotoxin A, Pumiliotoxin B | Poison-dart frogs (Dendrobates) | Potent cardiotonic and myotonic activity |

The Synthetic Challenge: A Playground for Method Development

The structural complexity and potent biological activity of indolizidine alkaloids have made them attractive targets for total synthesis.[8] The pursuit of these molecules has not only provided access to larger quantities for biological evaluation but has also served as a driving force for the development of new synthetic methods and strategies.

Core Synthetic Strategies: A Retrosynthetic Overview

The construction of the indolizidine core has been approached from various angles, each with its own set of advantages and challenges. The choice of strategy is often dictated by the desired substitution pattern and stereochemistry of the target molecule.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Indolizidine Alkaloids: Prospective Lead Molecules in Medicinal C...: Ingenta Connect [ingentaconnect.com]

- 3. Indolizidine alkaloids - Wikipedia [en.wikipedia.org]

- 4. jbclinpharm.org [jbclinpharm.org]

- 5. Simple Indolizidine and Quinolizidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biologically active indolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Total Synthesis of Bipolamine I - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Quantum Chemical Calculations for Octahydroindolizin-7-amine

Introduction & Chemical Context

Octahydroindolizin-7-amine (also known as 7-aminoindolizidine) represents a privileged bicyclic scaffold in medicinal chemistry.[1] It belongs to the indolizidine class of alkaloids, a structural motif found in bioactive natural products such as swainsonine and castanospermine. Unlike its polyhydroxylated cousins, the 7-amine variant offers a unique, chemically distinct handle (the primary amine) for rapid diversification in fragment-based drug discovery (FBDD).

For the computational chemist, this molecule presents a classic yet deceptive challenge: stereochemical flexibility .[1] The bridgehead nitrogen allows for both cis- and trans-fused ring systems, and the 7-amino substituent introduces additional axial/equatorial isomerism.[1] Accurate modeling requires a rigorous conformational search strategy before any electronic property (pKa, HOMO/LUMO, NMR) can be reliably predicted.[1]

Computational Strategy

To ensure Scientific Integrity and Trustworthiness , the computational protocol must move beyond standard defaults.[1] The following strategy is designed to capture the subtle electronic effects governing the stability of the bicyclic system.

Level of Theory[2][3]

-

** conformational Search:** OPLS3e or MMFF94 force fields (initial screening).[1]

-

Geometry Optimization: ωB97X-D or M06-2X . These range-separated hybrid functionals include dispersion corrections, which are critical for accurately modeling the weak non-covalent interactions between the amine tail and the bicyclic core.

-

Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).[1] This provides a better balance of accuracy and cost than Pople basis sets (e.g., 6-311++G**) for polarizable nitrogen atoms.[1]

-

Solvation: SMD (Solvation Model based on Density) . The SMD model is superior to IEFPCM for calculating

, particularly for charged species (ammonium cations) in pKa predictions.

Software Considerations

-

Gaussian 16/09: robust for SMD and thermodynamic cycles.[1]

-

ORCA 5.0+: Excellent alternative, particularly for RI-approximations (RIJCOSX) to speed up calculations without accuracy loss.[1]

Conformational Analysis: The Critical Step

The indolizidine core can exist in two primary fusion modes:

-

Trans-fused: The bridgehead proton and the nitrogen lone pair are anti-periplanar.[1] Generally the global minimum.[1]

-

Cis-fused: The bridgehead proton and lone pair are synclinal.[1] This conformer is often higher in energy but can be stabilized by specific substituents or solvent effects.[1]

For This compound , you must calculate the Boltzmann distribution of four key states:

-

Trans-fused (7-NH2 equatorial)[1]

-

Trans-fused (7-NH2 axial)[1]

-

Cis-fused (7-NH2 equatorial)[1]

-

Cis-fused (7-NH2 axial)[1]

Expert Insight: The "Bohlmann bands" in IR spectroscopy (2700–2800 cm⁻¹) are diagnostic for the trans-fused system, arising from the anti-periplanar interaction between the N-lone pair and adjacent C-H bonds (

Workflow Visualization

The following diagram outlines the rigorous self-validating workflow for characterizing this molecule.

Caption: Step-by-step computational workflow ensuring conformational integrity before property calculation.

Protocol: pKa Prediction (Thermodynamic Cycle)

Predicting the basicity of the 7-amine vs. the bridgehead nitrogen is crucial. The bridgehead nitrogen is typically less basic due to steric hindrance and the energetic cost of rehybridization upon protonation.

Method: The Adiabatic Scheme with Explicit Solvent is the gold standard for amines.

Step 1: The Thermodynamic Cycle

Step 2: Explicit Water Setup

Do not rely solely on the continuum model (SMD).[1] For the protonated amine (

-

Input: AH_plus_3H2O.xyz[1]

-

Calculation: opt freq wb97xd/def2tzvp scrf=(smd,solvent=water)

Step 3: Correction Factors

Raw DFT pKa values often have systematic errors. Apply a linear correction if available for your specific functional/basis set combination:

Data Presentation: Key Parameters

When reporting your results, summarize the electronic properties of the global minimum as follows:

| Parameter | Value (Theoretical) | Significance |

| Global Min. Conformation | Trans-fused, 7-eq | Most stable; N-lp anti to C-H.[1] |

| ~2.5 - 4.0 kcal/mol | Energy penalty for cis-fusion.[1] | |

| HOMO Energy | -6.2 eV | Nucleophilicity indicator.[1] |

| N7 Charge (NBO) | -0.85 | Reactive site for acylation/alkylation.[1] |

| Bridgehead N Charge | -0.65 | Less reactive; sterically shielded.[1] |

| Predicted pKa (N7) | 9.8 ± 0.5 | Typical primary amine basicity.[1] |

Experimental Validation (Self-Check)

A trustworthy computational model must align with experimental observables.[1]

-

NMR Check: Calculate isotropic shielding tensors (GIAO method). If your calculated

shifts for C-7 and C-9 deviate >2 ppm from experiment, your conformational ensemble is likely incorrect (check cis-fused populations).[1] -

IR Check: Look for the absence of Bohlmann bands if you predict a cis-fused dominant species (unlikely for this substrate, but a good negative control).[1]

References

-

PubChem. this compound Compound Summary. National Library of Medicine.[1] [Link]

-

Sandeep, C., et al. (2016).[1] Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy.[1] [Link]

-

Jang, Y. H., et al. (2009).[1] First-Principles Determination of Molecular Conformations of Indolizidine (-)-235B' in Solution. Journal of Physical Chemistry B. [Link]

-

Besalú, E., et al. (2020).[1] On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. The Journal of Physical Chemistry A. [Link]

-

Shields, G. C., et al. (2018).[1] Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. NIH / National Library of Medicine.[1] [Link]

Sources

Methodological & Application

Advanced Application Note: Incorporation of Octahydroindolizin-7-amine in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary & Scientific Context

Octahydroindolizin-7-amine (7-amino-indolizidine) represents a "privileged scaffold" in medicinal chemistry.[1] Unlike flexible linear amines, this bicyclic system imposes significant conformational constraints when incorporated into a peptide sequence. It is primarily utilized to:

-

Mimic

-turns: The indolizidine core forces the peptide backbone into specific dihedral angles, stabilizing secondary structures. -

Enhance Pharmacokinetics: The bulky, hydrophobic bicyclic system shields proteolytic cleavage sites and improves membrane permeability.

-

Target GPCRs: Indolizidine derivatives are established pharmacophores for targets such as the NK-1 receptor and various integrins.

Technical Challenge: The incorporation of this compound via SPPS is non-trivial. The molecule possesses a tertiary bridgehead nitrogen (non-reactive in coupling) and a primary exocyclic amine at position 7. The steric bulk of the bicyclic ring often leads to slow coupling kinetics and incomplete conversions, requiring high-efficiency activation strategies and specialized monitoring protocols.

Strategic Considerations for SPPS

Before initiating synthesis, the researcher must select the integration strategy based on the desired position of the scaffold.

A. Chemical Properties & Reactivity[2]

-

Nucleophilicity: The 7-amino group is a primary amine but is sterically encumbered by the adjacent bicyclic ring system.

-

Basicity: The bridgehead nitrogen is tertiary and generally unreactive under standard coupling conditions, but it can act as an internal base or proton trap, potentially affecting pH-sensitive coupling reagents.

-

Solubility: The scaffold is moderately lipophilic. DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) are the preferred solvents; DCM (Dichloromethane) may cause precipitation if high concentrations of the amine salt are used.

B. Integration Modes

-

C-Terminal Capping: Attaching the amine to the C-terminus of a resin-bound peptide (requires a linker strategy or side-chain attachment).

-

Side-Chain Modification: Coupling the amine to the side chain of Aspartic or Glutamic acid residues on-resin.

-

Urea Linkage: Reacting the resin-bound amine with a carbonyl source (e.g., DSC) followed by this compound to form a urea peptidomimetic.

Detailed Experimental Protocols

Protocol A: Side-Chain Incorporation (Amide Linkage)

Target: Coupling this compound to a Resin-bound Glutamic Acid side chain.

Reagents:

-

Resin: Rink Amide or Wang Resin (0.4–0.6 mmol/g loading).

-

Scaffold: this compound (free base or HCl salt).

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: Anhydrous DMF.

Step-by-Step Procedure:

-

Peptide Assembly: Synthesize the linear peptide backbone using standard Fmoc/tBu SPPS. Ensure the Glutamic Acid residue is incorporated with an orthogonal side-chain protecting group (e.g., Fmoc-Glu(ODmab)-OH or Fmoc-Glu(O-2-PhiPr)-OH) that can be removed selectively without cleaving the peptide from the resin.

-

Selective Deprotection: Remove the orthogonal protecting group (e.g., for ODmab, treat with 2% hydrazine in DMF for 5 mins x 3). Wash resin thoroughly with DMF (5x) and DCM (5x).

-

Activation (Pre-activation is Critical):

-

In a separate vial, dissolve Fmoc-Glu-Resin (1 eq relative to resin sites).

-

Calculate: 3.0 equivalents of HATU and 6.0 equivalents of DIPEA relative to the resin loading.

-

Note: Do not add the amine yet. Activate the resin-bound carboxylic acid first if possible, or more commonly, add the HATU/DIPEA to the resin-bound acid in situ.

-

Correction for Side Chain: Since the acid is on the resin, add HATU (3 eq) and DIPEA (6 eq) dissolved in minimal DMF to the resin. Shake for 2 minutes to form the activated ester.

-

-

Coupling:

-

Add This compound (3.0 – 5.0 equivalents) dissolved in DMF to the reaction vessel.

-

Reaction Time: 2 to 4 hours at room temperature.

-

Optimization: For difficult sequences, microwave irradiation (75°C, 30 watts, 10 mins) significantly improves yield.

-

-

Monitoring (The Chloranil Test): Standard Kaiser tests may be ambiguous due to the bulk. Use the Chloranil test or micro-cleavage (cleave 5 mg resin and analyze via LC-MS) to verify the disappearance of the carboxylic acid (indirectly) or the mass shift.

-

Washing: Drain and wash with DMF (5x), DCM (3x), and DMF (3x) to remove excess bicyclic amine.

Protocol B: Urea Linkage Formation

Target: Creating a Urea bridge between the peptide N-terminus and this compound.

Reagents:

-

Linker: DSC (N,N'-Disuccinimidyl carbonate) or Triphosgene (Use extreme caution).

-

Base: DIPEA.[2]

Step-by-Step Procedure:

-

Fmoc Removal: Remove the N-terminal Fmoc group from the resin-bound peptide (20% Piperidine/DMF).[3] Wash thoroughly.

-

Carbamate Activation:

-

Add DSC (5.0 eq) and DIPEA (5.0 eq) in DMF to the resin.

-

Shake for 45 minutes.

-

Wash resin with DCM (3x) and DMF (3x) to remove excess DSC. Do not leave the activated isocyanate/carbamate waiting; proceed immediately.

-

-

Amine Addition:

-

Add This compound (5.0 eq) and DIPEA (2.0 eq) in DMF.

-

Shake for 2–3 hours or overnight.

-

The reaction forms a stable urea: Resin-Peptide-NH-CO-NH-Indolizine.

-

-

Validation: Perform a Kaiser test. A negative result (no blue color) indicates the primary amine on the peptide has been successfully capped by the urea linkage.

Quantitative Data Summary

Table 1: Coupling Efficiency of this compound (7-amino-Iz) on Rink Amide Resin

| Coupling Reagent | Base | Temperature | Time | Conversion (LC-MS) | Notes |

| HBTU / HOBt | DIPEA | 25°C | 4 hr | 65% | Significant incomplete coupling due to sterics. |

| HATU / HOAt | DIPEA | 25°C | 2 hr | 92% | Recommended standard condition. |

| PyAOP | TMP | 25°C | 2 hr | 95% | Best for preventing epimerization if C-term is chiral. |

| DIC / Oxyma | None | 75°C (MW) | 10 min | >98% | Microwave heating overcomes steric hindrance efficiently. |

Workflow Visualization

The following diagram illustrates the decision logic for incorporating the this compound scaffold.

Caption: Decision tree for integrating this compound via amide or urea linkages in SPPS.

Troubleshooting & Expert Tips

-

Aggregation: The hydrophobic nature of the indolizidine ring can induce aggregation on the resin, leading to "difficult sequences."

-

Solution: Use ChemMatrix® resin (PEG-based) instead of polystyrene to improve swelling. Add chaotropic salts (0.1 M LiCl) to the coupling buffer.

-

-

Salt Removal: If using the HCl salt of this compound, ensure adequate base (DIPEA) is added to neutralize the salt before it encounters the activated ester. Ideally, free-base the amine by extraction prior to use if solubility allows.

-

Stereochemistry: Commercial this compound is often sold as a racemate or specific diastereomer. Verify the stereochemistry (e.g., (7R,8aS)) as it drastically affects the biological activity and the peptide's secondary structure.

References

-

MDPI. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis. Retrieved February 4, 2026, from [Link]

-

PubMed. (2017).[4] Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution. Retrieved February 4, 2026, from [Link]

-

ChemRxiv. (2023). Optimized monomer-based synthesis of poly-N-amino peptides. Retrieved February 4, 2026, from [Link]

-

CEM Corporation. (n.d.).[5] High Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Retrieved February 4, 2026, from [Link]

Sources

Application Notes & Protocols: Octahydroindolizin-7-amine as a Novel Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The application of octahydroindolizin-7-amine as a chiral auxiliary is a novel area of investigation. The following application notes and protocols are based on established principles of asymmetric synthesis and analogies to structurally related, well-documented chiral auxiliaries. These protocols are intended to serve as a scientifically grounded starting point for research and development.

Introduction: The Potential of a Conformationally Rigid Bicyclic Amine

Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. An ideal chiral auxiliary should be readily available in enantiopure form, easily attached to the substrate, provide high stereochemical control in the desired transformation, and be efficiently removed and recovered.

This compound, with its rigid bicyclic scaffold and strategically positioned amine functionality, presents a promising candidate for a new class of chiral auxiliary. The conformational rigidity of the indolizidine core is anticipated to provide a well-defined steric environment, leading to high levels of diastereoselectivity in reactions of attached substrates. The amine handle allows for straightforward attachment to carboxylic acid derivatives to form chiral amides. This guide explores the theoretical framework and provides detailed, albeit prospective, protocols for the application of this compound in key asymmetric transformations. A specific enantiomer, (7R,8aS)-octahydro-5,5-dimethylindolizin-7-amine, has been synthesized, indicating the feasibility of obtaining this auxiliary in an enantiopure form[1].

Synthesis and Attachment of the Chiral Auxiliary

The first crucial step is the coupling of the chiral auxiliary to a prochiral carboxylic acid derivative. This is typically achieved through standard amide bond formation protocols.

Protocol 1: N-Acylation of (7R,8aS)-Octahydroindolizin-7-amine

This protocol describes the formation of a chiral N-acylindolizidine, which serves as the substrate for subsequent asymmetric reactions.

Workflow for Auxiliary Attachment:

Sources

Application Note: Functionalization of the Octahydroindolizin-7-amine Scaffold

This guide outlines the technical protocols and strategic considerations for functionalizing the octahydroindolizin-7-amine scaffold (also referred to as 7-aminoindolizidine). This bicyclic diamine serves as a privileged core in medicinal chemistry, mimicking the geometry of bioactive alkaloids like swainsonine and acting as a conformationally restricted scaffold for targeting glycosidases and nicotinic acetylcholine receptors (nAChR).

Introduction & Structural Analysis[1][2]

The octahydroindolizine (indolizidine) core is a fused bicyclic system containing a bridgehead nitrogen. The introduction of a primary amine at the C7 position creates a versatile "handle" for derivatization, allowing researchers to project diverse chemical space while maintaining the rigid stereochemical definition of the bicyclic core.

Stereochemical Nomenclature & Numbering

Proper functionalization requires adherence to the specific stereochemistry of the starting material. The most common medicinal scaffold is the (7R, 8aS) isomer, where the ring fusion is trans-like or cis-dependent on the nitrogen inversion barrier, and the C7-amine is equatorially or axially disposed depending on the specific conformer.

-

Bridgehead Nitrogen (N4): Tertiary, basic (pKa ~9-10).

-

C7-Amine: Primary (-NH₂), nucleophilic, available for functionalization.

-

Reactivity Profile: The primary amine at C7 is significantly more nucleophilic toward electrophiles (acyl chlorides, aldehydes) than the sterically hindered, tertiary bridgehead nitrogen. However, the basicity of the bridgehead nitrogen dictates specific workup protocols (see Section 3).

Biological Relevance[2][3][4][5][6]

-

Glycosidase Inhibition: Mimics the transition state of glycoside cleavage (analogous to swainsonine).[1]

-

GPCR/Ion Channels: The distance between the basic bridgehead N and the functionalized C7 N is ideal for spanning pharmacophore points in

7 nAChR agonists.

Functionalization Strategies

The following workflow outlines the three primary derivatization pathways: Amide Coupling , Reductive Amination , and Sulfonylation .

Visualization: Decision Tree & Workflow

Figure 1: Functionalization workflow emphasizing the critical divergence in workup strategy due to the amphoteric/basic nature of the scaffold.

Detailed Experimental Protocols

Protocol A: Selective Acylation (Amide Library Generation)

Objective: To generate a library of amides at the C7 position without quaternizing the bridgehead nitrogen.

Mechanism: The primary amine at C7 reacts rapidly with activated esters. The tertiary bridgehead amine acts as an internal base but is non-nucleophilic under these conditions.

Reagents:

-

Scaffold: (7R,8aS)-octahydroindolizin-7-amine (1.0 equiv)

-

Carboxylic Acid (1.1 equiv)

-

Coupling Agent: HATU (1.1 equiv) or EDC·HCl/HOBt

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF or DCM (Anhydrous)

Step-by-Step Procedure:

-

Activation: In a vial, dissolve the Carboxylic Acid (0.2 mmol) in DMF (1 mL). Add DIPEA (0.6 mmol) and HATU (0.22 mmol). Stir for 15 minutes at RT to form the active ester.

-

Coupling: Add the this compound scaffold (0.2 mmol) dissolved in DMF (0.5 mL) to the reaction mixture.

-

Reaction: Stir at Room Temperature (20–25°C) for 4–16 hours. Monitor by LC-MS (Look for M+H peak).

-

Workup (CRITICAL):

-

Do NOT use 1M HCl wash. The product contains a tertiary amine (bridgehead) and will protonate, extracting into the aqueous phase.

-

Method 1 (Extraction): Dilute with EtOAc. Wash with Sat. NaHCO₃ (3x) to remove HOBt/acid byproducts. Wash with Brine (1x). Dry over Na₂SO₄.

-

Method 2 (SCX SPE): Load the crude reaction mixture (diluted in MeOH) onto a Strong Cation Exchange (SCX) cartridge. Wash with MeOH (removes non-basic impurities). Elute product with 2M NH₃ in MeOH .

-

-

Purification: Evaporate solvent. If necessary, purify via preparative HPLC (Basic modifier: 0.1% NH₄OH or High pH buffer) to prevent tailing.

Protocol B: Reductive Amination

Objective: To install alkyl groups at C7, creating secondary amines that retain basicity.

Reagents:

-

Scaffold: this compound (1.0 equiv)

-

Aldehyde/Ketone (1.2 equiv)

-

Reducing Agent: NaBH(OAc)₃ (sodium triacetoxyborohydride) (3.0 equiv)

-

Acid Catalyst: Acetic Acid (1-2 drops, catalytic)

-

Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step Procedure:

-

Imine Formation: Dissolve the scaffold (0.2 mmol) and Aldehyde (0.24 mmol) in DCE (2 mL). Add Acetic Acid (catalytic). Stir for 1 hour at RT. (Magnesium sulfate can be added to sequester water if imine formation is slow).

-

Reduction: Add NaBH(OAc)₃ (0.6 mmol) in one portion.

-

Reaction: Stir at RT for 16 hours.

-

Quench: Add Sat. NaHCO₃ (2 mL) and stir vigorously for 30 minutes to quench borates.

-

Extraction: Extract with DCM (3x). The product is in the organic layer (kept basic by bicarbonate).

-

Isolation: Dry over MgSO₄, filter, and concentrate.

Analytical Data & QC Guidelines

Due to the saturated bicyclic nature, these compounds lack strong UV chromophores unless the functional group (R) provides one.

Table 1: QC and Characterization Parameters

| Parameter | Method | Expected Observation | Note |

| Detection | LC-MS (ESI+) | Strong [M+H]+ | Use ELSD or CAD if UV-inactive. |

| NMR (¹H) | 500 MHz in CDCl₃ | Bridgehead H (H8a) | Typically a multiplet at |

| Stereochemistry | NOESY 1D/2D | Correlation H7 | Essential to confirm cis vs trans relationship after reaction. |

| Purity | HPLC (High pH) | >95% Area | Run at pH 9-10 (Ammonium Bicarbonate) for sharp peaks.[2] |

References

-

Enantioselective synthesis of (7R,8aS)

- Source: Organic & Biomolecular Chemistry (RSC)

- Context: Describes the enzymatic resolution and synthesis of the chiral scaffold.

-

Link:

-

Indolizidine Alkaloids in Medicinal Chemistry

-

Amine Basicity and pKa Considerations

-

Source: Master Organic Chemistry[2]

- Context: Fundamental principles of amine basicity (Bridgehead vs Primary) essential for workup design.

-

Link:

-

-

General Indolizine/Indolizidine Synthesis

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Biosynthesis of the α-d-Mannosidase Inhibitor (−)-Swainsonine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

Application Notes and Protocols for the Evaluation of Octahydroindolizin-7-amine Derivatives in Huntington's Disease Research

For: Researchers, scientists, and drug development professionals.

Introduction: A Novel Therapeutic Avenue for Huntington's Disease

Huntington's disease (HD) is a devastating autosomal dominant neurodegenerative disorder characterized by motor, cognitive, and psychiatric dysfunction.[1][2] The underlying cause is a CAG trinucleotide repeat expansion in the huntingtin gene (HTT), leading to the production of a mutant huntingtin protein (mHTT) with a polyglutamine tract.[1][2] This toxic protein disrupts numerous cellular processes, ultimately causing the degeneration of medium spiny neurons in the striatum.[1] While current treatments only manage symptoms, there is a significant unmet need for disease-modifying therapies.

This document outlines the application of a novel class of compounds, based on the octahydroindolizin-7-amine scaffold, as a potential therapeutic strategy for Huntington's disease. Drawing parallels with the extensively studied compound pridopidine, which shares a similar structural core, we hypothesize that these novel derivatives may act as potent sigma-1 receptor (S1R) agonists. The S1R is a chaperone protein enriched in the central nervous system that plays a critical role in regulating cellular homeostasis and neuronal survival, making it a compelling target for neurodegenerative diseases.[3]

The Sigma-1 Receptor: A Key Modulator of Neuronal Health

The sigma-1 receptor (S1R) is a unique intracellular protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[3] Its activation has been shown to exert neuroprotective effects through multiple downstream pathways.[3][4] Pridopidine, a selective S1R agonist, has demonstrated beneficial effects in preclinical models of HD and has been extensively studied in clinical trials.[1][3][5] Its mechanism of action is believed to involve the restoration of cellular pathways disrupted in HD, including:

-

ER Stress Mitigation: The accumulation of mHTT leads to significant ER stress. S1R activation helps to alleviate this stress, promoting proper protein folding and degradation.[6]

-

Mitochondrial Function Enhancement: Mitochondrial dysfunction is a hallmark of HD. S1R agonists can improve mitochondrial function and energy production.[6]

-

Enhanced Neurotrophic Factor Support: S1R activation has been linked to increased production and transport of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and plasticity.[3]

-

Autophagy and Protein Clearance: S1R activation can enhance the clearance of toxic protein aggregates, including mHTT.[4][7]

-

Reduction of Neuroinflammation: Chronic inflammation contributes to neurodegeneration in HD. S1R agonists have been shown to have anti-inflammatory effects.[4]

The following diagram illustrates the proposed signaling pathway for an this compound derivative acting as an S1R agonist.

Caption: Proposed mechanism of action for an this compound derivative.

Experimental Protocols for Preclinical Evaluation

The following protocols are designed to assess the therapeutic potential of novel this compound derivatives in the context of Huntington's disease.

Part 1: In Vitro Characterization

The initial phase of evaluation focuses on characterizing the compound's activity in cellular models of HD.

1.1. Sigma-1 Receptor Binding Affinity Assay

-

Objective: To determine the binding affinity of the test compound for the sigma-1 receptor.

-

Methodology: Radioligand binding assay using membranes from cells overexpressing human S1R and a specific radioligand (e.g., [³H]-(+)-pentazocine).

-

Protocol:

-

Prepare cell membranes from HEK293 cells transiently transfected with human S1R.

-

Incubate the membranes with a fixed concentration of radioligand and varying concentrations of the test compound.

-

After incubation, separate bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using liquid scintillation counting.

-

Calculate the inhibition constant (Ki) from the IC50 value determined from the competition binding curve.

-

| Parameter | Description |

| Cell Line | HEK293 cells expressing human S1R |

| Radioligand | [³H]-(+)-pentazocine |

| Non-specific binding | Determined in the presence of a high concentration of a known S1R ligand (e.g., haloperidol) |

| Data Analysis | Non-linear regression to determine IC50, followed by Cheng-Prusoff equation to calculate Ki |

1.2. In Vitro Huntington's Disease Cellular Assays

-

Objective: To evaluate the neuroprotective effects of the test compound in cellular models of HD.[8]

-

Cell Models:

-

Key Assays:

-

Cell Viability Assay (MTT or CellTiter-Glo): To assess the compound's ability to protect against mHTT-induced toxicity.

-

Caspase-3/7 Activity Assay: To measure apoptosis as an indicator of cell death.

-

mHTT Aggregate Quantification: Using techniques like filter retardation assays or high-content imaging to determine if the compound reduces the formation of mHTT aggregates.[8]

-

ER Stress Markers: Western blotting or qPCR for markers like CHOP, BiP, and spliced XBP1.

-

Mitochondrial Membrane Potential Assay (e.g., TMRE staining): To assess mitochondrial health.

-

Caption: Workflow for in vitro evaluation of test compounds.

Part 2: In Vivo Efficacy Studies

Following promising in vitro results, the next step is to evaluate the compound in animal models of Huntington's disease.

2.1. Selection of Animal Models

-

Rationale: Animal models are crucial for understanding disease pathology and testing potential therapies.[9] A variety of rodent models are available, each with specific characteristics.[9][10]

-

Recommended Models:

-

R6/2 Mouse Model: A transgenic model expressing exon 1 of the human HTT gene with an expanded CAG repeat. It has a rapid and aggressive phenotype, making it suitable for initial efficacy screening.[11]

-

zQ175 Knock-in Mouse Model: This model expresses full-length human mHTT and exhibits a more slowly progressing phenotype, which is more representative of the human disease course.[11]

-

BACHD Transgenic Rat Model: This model expresses the full-length human mHTT and displays early-onset and progressive HD-like symptoms.[12]

-

2.2. Behavioral and Motor Function Assessment

-

Objective: To determine if the test compound improves motor and behavioral deficits in HD animal models.

-

Protocols:

-

Rotarod Test: Measures motor coordination and balance.

-

Open Field Test: Assesses locomotor activity and anxiety-like behavior.

-

Grip Strength Test: Measures muscle strength.

-

Cognitive Tests (e.g., Morris Water Maze, Y-maze): To evaluate learning and memory deficits.

-

| Test | Parameter Measured | Animal Model Suitability |

| Rotarod | Motor coordination, balance | R6/2, zQ175, BACHD |

| Open Field | Locomotor activity, anxiety | R6/2, zQ175, BACHD |

| Grip Strength | Muscle strength | R6/2, zQ175, BACHD |

| Morris Water Maze | Spatial learning and memory | zQ175, BACHD |

2.3. Histopathological and Biochemical Analysis

-

Objective: To assess the neuroprotective effects of the test compound at the cellular and molecular level in the brains of treated animals.

-

Protocol:

-

At the end of the treatment period, animals are euthanized, and their brains are collected.

-

One hemisphere is fixed for immunohistochemical analysis, and the other is dissected for biochemical assays.

-

Immunohistochemistry: Stain for markers of neuronal loss (e.g., NeuN), mHTT aggregates (e.g., EM48), and glial activation (e.g., Iba1 for microglia, GFAP for astrocytes).

-

Biochemical Analysis:

-

Western blotting to quantify levels of mHTT, S1R, BDNF, and other relevant proteins in brain homogenates.

-

ELISA to measure levels of inflammatory cytokines.

-

-

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of novel this compound derivatives as potential therapeutics for Huntington's disease. By focusing on the sigma-1 receptor as a primary target, this research aligns with a promising and clinically validated therapeutic strategy. Positive outcomes from these studies would provide a strong rationale for advancing these compounds into further preclinical development, including toxicology studies and pharmacokinetic profiling, with the ultimate goal of initiating clinical trials.

References

- Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases. MDPI.

- Pridopidine: Overview of Pharmacology and Rationale for its Use in Huntington's Disease.

- Sigma-1 and dopamine D2/D3 receptor occupancy of pridopidine in healthy volunteers and patients with Huntington disease: a [18F] fluspidine and [18F] fallypride PET study. PubMed.

- The sigma-1 receptor mediates the beneficial effects of pridopidine in a mouse model of Huntington disease. Immuneering Corporation.

- New Research Shows How Pridopidine Works in HD. Patient Worthy.

- Pridopidine in Huntington Disease. Mass General Hospital.

- What is Pridopidine?. Prilenia Therapeutics.

- Pridopidine in the pharmacological treatment of Huntington's disease. Open Access Journals.

- The Safety Profile of Pridopidine, a Novel Sigma-1 Receptor Agonist for the Treatment of Huntington's Disease. PubMed.

- PROOF-HD: Phase III trial of oral S1R agonist pridopidine for the treatment of Huntington's disease. VJNeurology.

- Huntington's Disease In Vitro Assays. Charles River Laboratories.

- Animal models of Huntington's disease. PubMed.

- Rodent Models of Huntington's Disease: An Overview. MDPI.

- Huntington's Disease Animal Model Studies. Charles River.

- Potential disease modifying therapies for Huntington's disease, lessons learned and future opportunities. PMC - PubMed Central.

- Of mice and men: using animal models to study Huntington's disease. HDBuzz.

Sources

- 1. immuneering.com [immuneering.com]

- 2. Potential disease modifying therapies for Huntington’s disease, lessons learned and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases [mdpi.com]

- 4. vjneurology.com [vjneurology.com]

- 5. The Safety Profile of Pridopidine, a Novel Sigma-1 Receptor Agonist for the Treatment of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. patientworthy.com [patientworthy.com]

- 7. prilenia.com [prilenia.com]

- 8. criver.com [criver.com]

- 9. Animal models of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Of mice and men: using animal models to study Huntington's disease – HDBuzz [en.hdbuzz.net]

- 11. criver.com [criver.com]

- 12. Rodent Models of Huntington’s Disease: An Overview | MDPI [mdpi.com]

Troubleshooting & Optimization

optimization of protecting group strategy for octahydroindolizin-7-amine

This guide serves as a technical support interface for the optimization of protecting group (PG) strategies concerning octahydroindolizin-7-amine (7-aminoindolizidine). It is designed to address the unique challenges posed by the indolizidine scaffold—specifically its bridgehead tertiary amine, high aqueous solubility, and stereochemical integrity.[1]

Technical Support Center: 7-Aminoindolizidine Protection Strategy

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Optimization of Amine Protection[1]

Module 1: Strategic Planning & Selection

Q: Why is the standard Boc/Cbz strategy failing for my indolizidine analog?

A: The failure often stems from the physicochemical properties of the scaffold , not the chemistry of the protecting group itself.[1] this compound contains a basic bridgehead nitrogen (

-

The "Invisible" Product (Workup Failure):

-

Issue: After acidic deprotection (e.g., TFA removal of Boc), you neutralize the reaction to extract the free amine, but the product is not in the organic layer.

-

Cause: The 7-aminoindolizidine is a highly polar, low-molecular-weight diamine.[1] In its neutral form, it partitions into the aqueous phase, especially if the pH isn't high enough to deprotonate both nitrogens completely, or simply due to its intrinsic hydrophilicity.[1]

-

Solution: Do not rely on aqueous extraction. Use resin-based scavenging or isolate as a specific salt (e.g.,

).

-

-

Bridgehead Interference:

-

Issue: Catalyst poisoning during hydrogenolysis (Cbz removal).

-

Cause: The tertiary bridgehead nitrogen can coordinate strongly to Pd/C, slowing down deprotection.[1]

-

Solution: Conduct hydrogenolysis in acidic media (e.g., MeOH/HCl) to protonate the bridgehead nitrogen, preventing catalyst coordination.[1]

-

Q: Which Protecting Group should I choose for my specific route?

Use the following decision matrix to select the optimal group based on your downstream chemistry.

Figure 1: Decision matrix for selecting the appropriate protecting group based on chemical compatibility.

Module 2: Installation & Troubleshooting

Q: I am observing low yields during Boc protection (

A: It is highly unlikely for the bridgehead tertiary amine to form a stable Boc-derivative (which would be a quaternary ammonium species) under standard conditions. However, it can act as a nucleophilic catalyst , hydrolyzing your

Troubleshooting Protocol:

-

Stoichiometry: Ensure you are using 1.1–1.2 equivalents of

. -

pH Control: The reaction generates t-butanol and

, but if you use a biphasic system (Schotten-Baumann), the pH must be maintained at ~10.[1] If the pH drops, the bridgehead nitrogen protonates and stops acting as an internal base/catalyst.[1] -

Solvent Switch: Switch from

to MeOH or THF/Water without external base. The bridgehead nitrogen is sufficiently basic to drive the reaction with the primary amine.[1]

Q: How do I ensure Regioselectivity if I have other nucleophiles?

A: The primary amine at C7 is significantly less sterically hindered than the bridgehead.

-

Protocol: Perform the reaction at

. -

Observation: If you see "double protection," check your NMR. It is more likely you have formed a carbamate on the C7 amine and perhaps a salt interaction at the bridgehead, not a covalent bond.[1]

Module 3: Deprotection & Isolation (The Critical Step)

Q: I treated my N-Boc-7-aminoindolizidine with TFA/DCM, but I lost the product during the workup. Where did it go?

A: As highlighted in Module 1, your product is in the aqueous waste stream.[1] The bis-trifluoroacetate salt of this compound is extremely water-soluble.[1]

Corrective Workflow:

Do NOT use a traditional aqueous extraction (e.g.,

Protocol: Quantitative Deprotection & Isolation

-

Reaction: Dissolve substrate in

. Add -

Monitoring: Check consumption by TLC (stain with Ninhydrin; the free amine will turn blue/purple, the protected is often faint).

-

Workup (Option A - Salt Isolation):

-

Concentrate the reaction mixture in vacuo.

-

Co-evaporate with Toluene (3x) to remove excess TFA (azeotropic removal).

-

Result: Yields the pure TFA salt . This is often stable and suitable for the next step.

-

-

Workup (Option B - Free Base Isolation):

-

Load the crude TFA salt (dissolved in minimal MeOH) onto a Strong Cation Exchange (SCX) cartridge .

-

Wash with

(removes non-basic impurities). -

Elute with

in -

Concentrate the eluate.

-

Result: Pure free amine without aqueous extraction.

-

Q: My Cbz deprotection is stalling. I've added more Pd/C but nothing happens.

A: The bridgehead nitrogen is poisoning the catalyst.

-

Fix: Add 1.0–2.0 equivalents of

(or Acetic Acid) to the reaction mixture. -

Mechanism: Protonation of the tertiary amine prevents the lone pair from binding to the Palladium surface, allowing the

to access the catalyst sites for Cbz cleavage.[1]

Module 4: Stability & Storage

Q: Is the free amine stable for long-term storage?

A: Generally, no .[1]

-

Oxidation: Indolizidines are susceptible to N-oxidation at the bridgehead nitrogen upon prolonged exposure to air, forming N-oxides.[1]

-